Bis(dimethyl dithiophosphato)copper
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Overview
Description
Bis(dimethyl dithiophosphato)copper is a coordination compound where copper is bonded to two dimethyl dithiophosphate ligands. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethyl dithiophosphato)copper typically involves the reaction of copper salts with dimethyl dithiophosphate ligands. One common method is to react copper(II) chloride with sodium dimethyl dithiophosphate in an aqueous solution. The reaction can be represented as follows:
CuCl2+2Na(S2P(OCH3)2)→Cu(S2P(OCH3)2)2+2NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(dimethyl dithiophosphato)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: The dimethyl dithiophosphate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or hydrazine are employed.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Copper(III) complexes with modified ligand structures.
Reduction: Copper(I) complexes with retained or modified ligands.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, bis(dimethyl dithiophosphato)copper is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of copper makes it valuable in redox chemistry.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules and its ability to generate reactive oxygen species are areas of active research.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biomolecules and modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its role as a catalyst in chemical manufacturing processes is also significant.
Mechanism of Action
The mechanism by which bis(dimethyl dithiophosphato)copper exerts its effects involves the coordination of the copper center with the dithiophosphate ligands. This coordination stabilizes the copper in different oxidation states, allowing it to participate in redox reactions. The compound can interact with molecular targets, such as enzymes and DNA, through coordination and redox mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Bis(diethyl dithiophosphato)copper
- Bis(diphenyl dithiophosphato)copper
- Bis(dimethyl dithiocarbamato)copper
Uniqueness
Bis(dimethyl dithiophosphato)copper is unique due to its specific ligand structure, which imparts distinct chemical properties. Compared to other dithiophosphato and dithiocarbamato complexes, it exhibits different reactivity patterns and stability profiles. Its ability to stabilize copper in multiple oxidation states and its versatility in catalysis and materials science applications set it apart from similar compounds.
Properties
CAS No. |
22281-50-1 |
---|---|
Molecular Formula |
C4H12CuO4P2S4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
VGLRSDJWIRZUJJ-UHFFFAOYSA-L |
Canonical SMILES |
COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2] |
Origin of Product |
United States |
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